2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline
Description
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c13-8-5-7(12(14,15)16)6-18-11(8)19-10-4-2-1-3-9(10)17/h1-6H,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDILVCALCFEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinol with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required standards .
Chemical Reactions Analysis
Types of Reactions
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with similar structural features to 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline exhibit promising anticancer properties. For instance, derivatives of pyridine have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that specific substitutions on the pyridine ring enhance the compound's efficacy against various cancer cell lines, suggesting potential for drug development targeting cancer therapies .
1.2 Antimicrobial Properties
The compound has shown potential antimicrobial activity against a range of pathogens. Studies have indicated that the trifluoromethyl group enhances the lipophilicity of the molecule, improving its interaction with microbial membranes, thus leading to increased antimicrobial efficacy . This characteristic makes it a candidate for further development in treating bacterial infections.
Agrochemical Applications
2.1 Herbicide Development
this compound serves as a precursor for developing herbicides. Its structure is similar to that of known herbicides like Haloxyfop, which selectively targets grassy weeds without harming broadleaf plants. Research has focused on modifying its structure to enhance selectivity and potency against specific weed species .
2.2 Pesticide Formulations
The compound is also explored in pesticide formulations due to its ability to disrupt pest physiology. Its mechanism involves interfering with critical biochemical pathways in insects, making it a valuable component in integrated pest management strategies .
Material Science
3.1 Polymer Additives
In material science, this compound is investigated as an additive in polymer matrices to improve thermal stability and mechanical properties. Its incorporation into polymer composites has shown enhanced performance characteristics, making it suitable for applications in high-performance materials .
3.2 Coatings and Surface Treatments
The compound's chemical stability and resistance to environmental degradation make it an ideal candidate for coatings and surface treatments. Research has shown that applying this compound can enhance the durability and lifespan of coatings used in various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline
- CAS Number : 98968-77-5
- Molecular Formula : C₁₂H₇ClF₃N₂O
- Molecular Weight : 296.65 g/mol
Structural Features :
The compound consists of an aniline moiety substituted at the 2-position with a pyridinyloxy group. The pyridine ring contains a chlorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. This combination of electron-withdrawing groups (Cl and CF₃) enhances stability and influences reactivity .
Applications :
Primarily used as an intermediate in synthesizing agrochemicals (e.g., herbicides) and pharmaceuticals. Its structural motifs are critical in bioactive molecules due to their resistance to metabolic degradation .
Structural Analogs in Agrochemicals
Haloxyfop (CAS 69806-34-4)
- Structure: 2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid
- Key Differences: Replaces the aniline group with a phenoxy-propanoic acid chain.
- Application : Herbicide targeting grasses. The carboxylic acid group enhances herbicidal activity through auxin mimicry.
- Regulatory Status: Banned in some regions due to carcinogenicity in animal studies .
Fluazifop (CAS 69335-91-7)
- Structure: 2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid
- Key Differences : Lacks the chlorine substituent on the pyridine ring.
- Application : Broad-spectrum herbicide. The absence of Cl reduces electron withdrawal, slightly lowering bioactivity compared to haloxyfop .
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Application |
|---|---|---|---|---|---|
| 2-{[3-Cl-5-CF₃-2-pyridinyl]oxy}aniline | 98968-77-5 | C₁₂H₇ClF₃N₂O | 296.65 | 2-pyridinyloxy (Cl, CF₃) on aniline | Agrochemical/pharma intermediate |
| Haloxyfop | 69806-34-4 | C₁₅H₁₁ClF₃NO₄ | 361.70 | Phenoxy-propanoic acid + pyridinyloxy | Herbicide |
| Fluazifop | 69335-91-7 | C₁₅H₁₂F₃NO₄ | 327.26 | Phenoxy-propanoic acid + pyridinyloxy | Herbicide |
Positional Isomers and Derivatives
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline (CAS 87170-48-7)
- Structure : Chlorine at the 4-position of the aniline ring and pyridinyloxy at the 3-position.
- Application : Medical intermediate, emphasizing the role of substituent positioning in drug design .
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 728907-96-8)
- Structure: Methoxy-phenoxy group replaces the pyridinyloxy moiety.
- Key Differences : The methoxy group (-OCH₃) is electron-donating, contrasting with Cl/CF₃.
- Application : Research chemical; reduced bioactivity compared to pyridinyloxy analogs .
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Features | Application |
|---|---|---|---|---|---|
| 4-Cl-3-(pyridinyloxy)aniline | 87170-48-7 | C₁₂H₇Cl₂F₃N₂O | 331.10 | 4-Cl, 3-pyridinyloxy | Medical intermediate |
| 2-(3-MeO-phenoxy)-5-CF₃-aniline | 728907-96-8 | C₁₄H₁₂F₃NO₂ | 283.24 | Methoxy-phenoxy substituent | Research chemical |
Biological Activity
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline, with the empirical formula CHClFNO and CAS Number 98968-77-5, is a compound of interest due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Weight : 288.65 g/mol
- Chemical Structure : The compound contains a pyridine ring substituted with a chloro and trifluoromethyl group, linked to an aniline moiety via an ether bond.
- SMILES Notation : FC(F)(F)C1=CC(Cl)=C(OC(C=CC=C2)=C2N)N=C1
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. A study investigating its impact on lipopolysaccharide (LPS)-induced inflammation in rat models demonstrated that the compound significantly reduced inflammatory markers such as TNF-α and IL-1β. The administration of the compound resulted in:
- Reduction of TNF-α : From 5.70 ± 1.04 × 10³ pg/mL to significantly lower levels (p < 0.001).
- Reduction of IL-1β : From 2.32 ± 0.28 × 10³ pg/mL to significantly lower levels (p < 0.001).
- Stabilization of body temperature during inflammatory responses, preventing septic shock conditions .
This suggests that the compound may inhibit COX-2 activity and modulate NF-κB signaling pathways, which are crucial in inflammatory responses.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF cells, with IC values indicating effective cytotoxicity. The compound's structural features may enhance its bioavailability and therapeutic efficacy against various cancer types.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of COX Enzymes : The structure suggests potential interaction with cyclooxygenase enzymes, leading to decreased production of pro-inflammatory mediators.
- Modulation of NF-κB Pathway : Evidence suggests that the compound may inhibit NF-κB signaling, a critical pathway involved in inflammation and cancer progression.
- Induction of Apoptosis : The ability to induce apoptosis in cancer cell lines indicates a possible mechanism through which it exerts anticancer effects.
Q & A
Q. Table 1: Comparative Synthesis Approaches
| Method | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|
| DMF/K₂CO₃, 24h | 65 | >98% | |
| DMSO/Cs₂CO₃, 12h | 78 | >99% |
Basic: How is the structural integrity of this compound confirmed in academic research?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Verify aromatic proton environments and substitution patterns (e.g., pyridinyl vs. aniline protons) .
- FT-IR : Confirm presence of C-O-C (≈1250 cm⁻¹) and NH₂ (≈3400 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₇Cl₂F₃N₂O, [M+H]+ = 327.997) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based or radiometric protocols .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., receptors) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Evaluate palladium or copper catalysts for cross-coupling side-reaction suppression .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 6h vs. 24h) while maintaining >90% yield .
- Solvent Optimization : Test ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility and reduce byproducts .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Q. Table 2: Example SAR Data
| Analog | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| Parent | None | 2.1 | Kinase X |
| Analog A | Cl → F | 0.8 | Kinase X |
| Analog B | NH₂ → NO₂ | >100 | Kinase X |
Advanced: What mechanistic insights exist for its participation in substitution reactions?
Methodological Answer:
- Nucleophilic Aromatic Substitution : The electron-withdrawing trifluoromethyl group activates the pyridine ring, facilitating attack by the aniline oxygen .
- Kinetic Studies : Use deuterated solvents (DMSO-d₆) to track rate constants via ¹H NMR .
- Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and charge distribution .
Advanced: How does environmental pH or temperature affect its stability?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH, 37°C):
- Acidic Conditions : Hydrolysis of the ether bond occurs at pH < 3 .
- Neutral/Basic : Stable for >72h at pH 7–9 .
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, but storage at 4°C in dark recommended .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Source Verification : Confirm compound purity (>95% via HPLC) and exclude batch-to-batch variability .
- Assay Standardization : Use positive controls (e.g., known inhibitors) and replicate across multiple labs .
- Meta-Analysis : Compare with structurally similar compounds (e.g., 4-Chloro-2-(trifluoromethoxy)aniline) to identify substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
